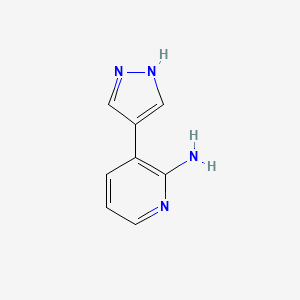

3-(1H-pyrazol-4-yl)-pyridin-2-ylamine

説明

3-(1H-Pyrazol-4-yl)-pyridin-2-ylamine is a heterocyclic compound featuring a pyridine ring linked to a pyrazole moiety via a carbon-carbon bond. This scaffold is of interest in medicinal chemistry, particularly for kinase inhibition, due to its structural similarity to bioactive molecules like crizotinib .

特性

分子式 |

C8H8N4 |

|---|---|

分子量 |

160.18 g/mol |

IUPAC名 |

3-(1H-pyrazol-4-yl)pyridin-2-amine |

InChI |

InChI=1S/C8H8N4/c9-8-7(2-1-3-10-8)6-4-11-12-5-6/h1-5H,(H2,9,10)(H,11,12) |

InChIキー |

UCJVYJKWMXUOHT-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(N=C1)N)C2=CNN=C2 |

製品の起源 |

United States |

類似化合物との比較

Crizotinib (PF-02341066)

Structural Differences :

Physicochemical Properties :

Pharmacological Implications :

- Crizotinib’s bulky substituents enhance kinase binding but reduce aqueous solubility. The target compound, lacking these groups, may exhibit improved solubility but reduced potency.

Pyrazolo[3,4-d]pyrimidin-5-ylamine Derivatives

Structural Differences :

Electronic Properties :

- Pyrimidine rings are more electron-deficient than pyridine, altering binding affinities in kinase interactions.

3-(1H-Benzoimidazol-2-yl)-1-methyl-1H-pyrazol-4-amine

Structural Differences :

Physicochemical Properties :

- Higher molecular weight (~265 g/mol) due to benzimidazole.

- Methyl substitution on pyrazole may enhance metabolic stability compared to the target compound’s unsubstituted pyrazole .

Data Table: Key Comparisons

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s synthesis may mirror methods in , involving coupling of pyrazole and pyridine precursors.

- Isomerization Potential: Pyrazolo-triazolopyrimidines in undergo isomerization under specific conditions, suggesting the target compound’s tautomeric forms should be characterized .

- Data Gaps : Direct experimental data (e.g., LogP, IC50 values) for this compound are absent in the evidence, requiring extrapolation from analogs.

Q & A

Q. What are the common synthetic routes for 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling pyrazole and pyridine derivatives under catalytic conditions. Key steps include:

- Cross-coupling reactions : Use of transition-metal catalysts (e.g., Pd or Fe-based systems) to join pyrazole and pyridine moieties. For example, Fe₂O₃@SiO₂/In₂O₃ nanoparticles have been shown to enhance reaction efficiency in similar heterocyclic syntheses .

- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C are often employed to improve solubility and reaction kinetics .

- Yield challenges : Competing side reactions (e.g., over-alkylation) can reduce yields. Statistical design of experiments (DoE) is recommended to identify optimal molar ratios and reaction times .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the pyrazole-pyridine linkage. Pyrazole protons typically appear as singlets in the δ 7.5–8.5 ppm range, while pyridin-2-ylamine protons resonate near δ 6.5–7.2 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity. Use C18 columns and acetonitrile/water gradients for separation .

Advanced Research Questions

Q. How can computational chemistry be integrated to optimize the synthesis of this compound?

Methodological Answer:

- Reaction path modeling : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key steps like cyclization or coupling. ICReDD’s framework combines these with experimental data to narrow reaction conditions .

- Machine learning (ML) : Train ML models on existing reaction datasets to predict solvent/catalyst combinations. For example, Bayesian optimization can prioritize high-yield conditions .

Q. What strategies address discrepancies in reported biological activities of pyrazole derivatives like this compound?

Methodological Answer:

- Binding affinity assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets (e.g., kinases). Compare results across buffer conditions to resolve variability .

- Molecular docking : Perform in silico studies (e.g., AutoDock Vina) to validate hypothesized binding modes. Cross-reference with crystallographic data from similar compounds .

Q. How to design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated stability testing : Incubate the compound in buffers (pH 1–12) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and identify breakdown products .

- Kinetic analysis : Apply the Arrhenius equation to extrapolate shelf-life at room temperature. Use DoE to assess interactions between pH, temperature, and ionic strength .

Data Contradiction Resolution

Q. How to resolve conflicting data on catalytic efficiency in synthesis protocols?

Methodological Answer:

- Comparative studies : Replicate reported methods under controlled conditions (e.g., identical catalysts, solvent purity). For example, discrepancies in Fe₂O₃@SiO₂/In₂O₃ performance may arise from nanoparticle size variations .

- In situ monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。